molecular formula C15H27NO2 B8158557 3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester

3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester

Cat. No.: B8158557
M. Wt: 253.38 g/mol
InChI Key: YPTAVIKRTJXVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester is a compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.2.2]octane ring system, which imparts rigidity and distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester typically involves the functionalization of a bicyclic precursor. One common method includes the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . This process may involve the use of dihydro-1,3-oxazine or γ-lactone intermediates, followed by ring closure of β-amino ester to form tricyclic pyrimidinones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions such as cyclization, hydrogenation, and hydrolysis of corresponding esters . These methods ensure the production of the compound in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity . This interaction can affect various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester is unique due to its tert-butyl ester group, which enhances its stability and solubility. This makes it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

tert-butyl 3-(4-amino-1-bicyclo[2.2.2]octanyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2/c1-13(2,3)18-12(17)4-5-14-6-9-15(16,10-7-14)11-8-14/h4-11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTAVIKRTJXVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC12CCC(CC1)(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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